1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
CAS No.: 144890-91-5
Cat. No.: VC21122634
Molecular Formula: C14H10Cl2F3NO
Molecular Weight: 336.1 g/mol
* For research use only. Not for human or veterinary use.
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde - 144890-91-5](/images/no_structure.jpg)
CAS No. | 144890-91-5 |
---|---|
Molecular Formula | C14H10Cl2F3NO |
Molecular Weight | 336.1 g/mol |
IUPAC Name | 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole-3-carbaldehyde |
Standard InChI | InChI=1S/C14H10Cl2F3NO/c1-7-3-9(6-21)8(2)20(7)13-11(15)4-10(5-12(13)16)14(17,18)19/h3-6H,1-2H3 |
Standard InChI Key | IZOYFORQOPLAFD-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(N1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C)C=O |
Canonical SMILES | CC1=CC(=C(N1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C)C=O |
Chemical Identity and Structural Characteristics
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative characterized by a unique structural arrangement. The compound features a central pyrrole ring with strategic functional groups that contribute to its chemical behavior and reactivity profile.
Basic Identification Parameters
The compound is identified through the following parameters:
Parameter | Value |
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CAS Registry Number | 144890-91-5 |
Molecular Formula | C₁₄H₁₀Cl₂F₃NO |
Molecular Weight | 336.14 g/mol |
Chemical Structure | Pyrrole ring with 2,5-dimethyl groups, 3-carbaldehyde, and a 2,6-dichloro-4-trifluoromethylphenyl group at position 1 |
Nomenclature and Synonyms
The compound is recognized by several systematic names in chemical databases and literature:
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1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2,5-DIMETHYL-1H-PYRROLE-3-CARBALDEHYDE
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1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole-3-carbaldehyde
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1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde
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1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-3-pyrrolecarboxaldehyde
Physicochemical Properties
The physicochemical properties of this compound significantly influence its behavior in various chemical environments, its stability, and its potential applications in synthetic pathways.
Physical Properties
The compound demonstrates the following physical characteristics:
Property | Value |
---|---|
Physical State | Solid |
Density | 1.4 g/cm³ |
Boiling Point | 381.1°C at 760 mmHg |
Flash Point | 184.3°C |
Molecular Properties
Additional molecular parameters that characterize this compound include:
Property | Value | Significance |
---|---|---|
Polar Surface Area (PSA) | 22.00000 | Indicates limited hydrogen bonding capacity |
LogP | 5.23220 | Suggests high lipophilicity and limited water solubility |
These properties suggest that the compound is highly lipophilic, as indicated by its relatively high LogP value. The limited polar surface area indicates restricted hydrogen bonding capacity, which may affect its solubility in polar solvents and its interactions with biological systems.
Chemical Reactivity
The reactivity profile of this compound can be inferred from its structural features:
Carbaldehyde Functionality
The presence of the carbaldehyde group at position 3 of the pyrrole ring suggests:
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Susceptibility to nucleophilic addition reactions
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Potential for aldol condensations
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Possibility for reduction to primary alcohols or oxidation to carboxylic acids
Halogenated Aryl Group
The 2,6-dichloro-4-(trifluoromethyl)phenyl substituent at position 1:
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Contributes to the molecule's electron-deficient character
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May participate in metal-catalyzed coupling reactions
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Influences the compound's solubility and partitioning behavior
Applications and Research Context
Related Research
Research on related compounds such as 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole derivatives has established their importance in agricultural chemistry . For example, 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylsulfinylpyrazole is used in the synthesis of fipronil, a widely used insecticide .
This suggests that the target compound, with its related structural features, might also serve as an intermediate in the synthesis of biologically active molecules.
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